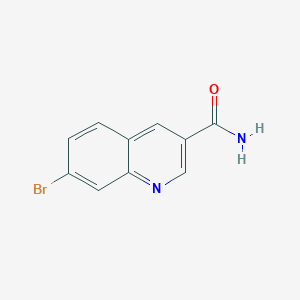

7-Bromoquinoline-3-carboxamide

Übersicht

Beschreibung

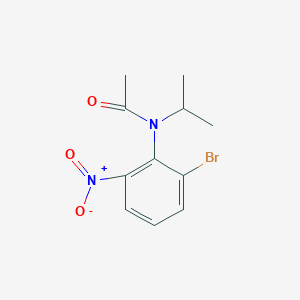

7-Bromoquinoline-3-carboxamide is a heterocyclic organic compound that belongs to the quinoline family. It has a molecular formula of C10H7BrN2O .

Molecular Structure Analysis

The molecular structure of 7-Bromoquinoline-3-carboxamide consists of a benzene ring fused with a pyridine moiety, which is characteristic of quinoline compounds .

Chemical Reactions Analysis

While specific chemical reactions involving 7-Bromoquinoline-3-carboxamide are not detailed in the available literature, quinoline and its analogues have been the subject of numerous studies due to their versatile applications in industrial and synthetic organic chemistry .

Physical And Chemical Properties Analysis

7-Bromoquinoline-3-carboxamide has a molecular weight of 251.08 . It is a solid at room temperature and should be stored in a dry environment . Unfortunately, more specific physical and chemical properties are not available in the current literature.

Wissenschaftliche Forschungsanwendungen

Organocatalytic Synthesis and Pharmacological Properties

Research indicates the utilization of quinoline carboxamides in the development of compounds with anticonvulsant, antinociceptive, and anti-inflammatory activities. For instance, the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides demonstrated effective pharmacological properties in vivo, highlighting their potential in medicinal chemistry applications (Wilhelm et al., 2014).

Photolabile Protecting Groups

Brominated hydroxyquinolines have been developed as photolabile protecting groups for carboxylic acids, offering higher quantum efficiency and sensitivity to multiphoton-induced photolysis. This makes them useful in biological studies for controlling the release of biological messengers in vivo with light (Fedoryak & Dore, 2002).

Novel Photoremovable Protecting Group

8-Bromo-7-hydroxyquinoline (BHQ) serves as an efficient photoremovable protecting group for physiological use, facilitating the study of cellular physiology with light, particularly through two-photon excitation. BHQ's properties, including water solubility and low fluorescence, alongside its photochemical and photophysical characteristics, are promising for regulating biological effector actions in cell and tissue culture (Zhu et al., 2006).

HIV-1 Integrase Inhibitors

Derivatives of quinoline carboxamides, such as 2-hydroxyisoquinoline-1,3(2H,4H)-diones, have been explored for their inhibitory effects against human immunodeficiency virus type 1 integrase. These studies have shown promising results, with several compounds displaying low nanomolar inhibitory concentrations, highlighting the potential of quinoline carboxamides in antiviral drug development (Billamboz et al., 2013).

Safety and Hazards

The safety information for 7-Bromoquinoline-3-carboxamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Zukünftige Richtungen

Quinoline and its analogues have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, it is expected that future research will continue to explore the potential applications of 7-Bromoquinoline-3-carboxamide and similar compounds.

Eigenschaften

IUPAC Name |

7-bromoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-2-1-6-3-7(10(12)14)5-13-9(6)4-8/h1-5H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZBTKDTNZGKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90739776 | |

| Record name | 7-Bromoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromoquinoline-3-carboxamide | |

CAS RN |

1296950-66-7 | |

| Record name | 7-Bromoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1510319.png)

![(1-Hydroxycyclohexyl)[4-(2-hydroxyethoxy)phenyl]methanone](/img/structure/B1510326.png)

![2-Methylimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B1510336.png)

![5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B1510340.png)

![4-bromo-5-chloro-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1510343.png)

![3,9-Diazaspiro[5.5]undecan-2-one,1-butyl-9-(phenylmethyl)-,(1R)-](/img/structure/B1510359.png)

![(3-endo)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine tetrahydrochloride hydrate](/img/structure/B1510361.png)

![9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1510362.png)

![1-Boc-4-[4-(3,4-Dichlorophenoxy)piperidin-1-ylmethyl]piperidine](/img/structure/B1510363.png)